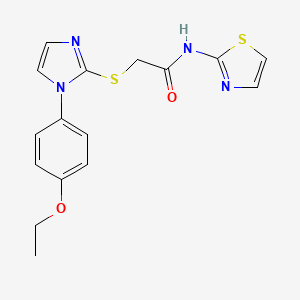

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

CAS No.: 688336-46-1

Cat. No.: VC6326304

Molecular Formula: C16H16N4O2S2

Molecular Weight: 360.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688336-46-1 |

|---|---|

| Molecular Formula | C16H16N4O2S2 |

| Molecular Weight | 360.45 |

| IUPAC Name | 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H16N4O2S2/c1-2-22-13-5-3-12(4-6-13)20-9-7-18-16(20)24-11-14(21)19-15-17-8-10-23-15/h3-10H,2,11H2,1H3,(H,17,19,21) |

| Standard InChI Key | YZEZGWGKJZPACN-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3 |

Introduction

The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that combines an imidazole ring, a thioether linkage, and aromatic substituents, which are crucial for its chemical properties and potential biological activities. This compound belongs to a broader class of thioacetamide derivatives known for their diverse pharmacological effects, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The process may include reactions such as nucleophilic substitution, condensation, or heterocyclization, depending on the specific starting materials and desired intermediates.

Biological Activities

Compounds with imidazole rings and thioether linkages are known for their interactions with biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thioether linkage and aromatic substituents may enhance binding affinity and specificity towards these targets.

Research Findings

While specific research findings on 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are not detailed in the available literature, similar compounds have shown promising biological activities:

-

Antimicrobial Activity: Thioacetamide derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal species.

-

Anticancer Activity: Some compounds with similar structural features have demonstrated anticancer effects by inhibiting specific enzymes or receptors involved in cancer cell proliferation.

Data Tables

Given the lack of specific data on 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, we can consider a general table for similar compounds:

| Compound | Molecular Weight (g/mol) | Solubility | Biological Activity |

|---|---|---|---|

| Similar Thioacetamide Derivatives | 350-450 | Organic Solvents | Antimicrobial, Anticancer |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume